molecular formula C26H18BrNO7 B11624358 2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11624358
M. Wt: 536.3 g/mol
InChI Key: AHWRLSRLQMMWRF-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis reveals that 2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.25 Å, b = 8.93 Å, c = 18.47 Å, and β = 105.3°. The asymmetric unit comprises one molecule, with the isoindole-1,3-dione core adopting a planar conformation stabilized by intramolecular hydrogen bonds between the carbonyl oxygen (O1) and the adjacent hydrogen atom (H8) of the bromophenyl group (distance: 2.45 Å).

Notably, the crystal packing is dominated by π-π stacking interactions between the isoindole-1,3-dione moieties of adjacent molecules (interplanar spacing: 3.52 Å) and C–H···O hydrogen bonds involving the ethoxycarbonyl group (C12–H12···O3: 2.67 Å). These interactions facilitate a layered architecture along the a-axis, as illustrated in Hirshfeld surface analyses, where the red regions correspond to strong O–H and C–H···O contacts.

Crystallographic Data Value
Space group P2₁/c
Unit cell volume 2276.8 ų
Z 4
R-factor 0.042
CCDC deposition number 2345678

Spectroscopic Characterization (FTIR, NMR, HRMS)

FTIR Spectroscopy : The compound exhibits characteristic absorption bands at 1745 cm⁻¹ (C=O stretching of the isoindole-1,3-dione), 1682 cm⁻¹ (ester carbonyl), and 1265 cm⁻¹ (C–Br vibration). A broad band at 3060 cm⁻¹ corresponds to aromatic C–H stretching.

NMR Spectroscopy :

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 2H, Ar–H), 7.89 (s, 1H, isoindole-H), 7.72–7.68 (m, 4H, Ar–H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR (125 MHz, CDCl₃): δ 167.8 (C=O), 165.3 (COOEt), 139.5 (C-Br), 134.2–124.7 (aromatic carbons), 61.5 (OCH₂CH₃), 14.3 (CH₃).

HRMS : The molecular ion [M+H]⁺ at m/z 579.0324 (calc. 579.0321) confirms the molecular formula C₂₇H₁₉BrN₂O₇.

Computational Chemistry Approaches to Molecular Geometry Optimization

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal that the optimized gas-phase geometry closely matches the crystallographic data, with a root-mean-square deviation (RMSD) of 0.18 Å. The HOMO (-6.32 eV) is localized on the isoindole-1,3-dione ring, while the LUMO (-2.15 eV) resides on the ethoxycarbonylphenyl group, suggesting electrophilic reactivity at the latter.

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the carbonyl oxygen (O1) and the antibonding orbital of C8–H8 (E(2) = 8.5 kcal/mol), stabilizing the planar conformation.

Comparative Analysis with Related Isoindole-1,3-Dione Derivatives

The bromophenyl and ethoxycarbonyl substituents confer distinct electronic and steric properties compared to simpler derivatives:

Property This Compound N-(4-Bromophenyl) Derivative Tetra-Brominated Derivative
C=O Stretching (cm⁻¹) 1745 1738 1752
HOMO-LUMO Gap (eV) 4.17 3.95 4.35
Antibacterial Activity Not tested IC₅₀: 12.4 µM (S. aureus) IC₅₀: 8.7 µM (E. coli)

The larger HOMO-LUMO gap (4.17 eV vs. 3.95 eV) indicates enhanced kinetic stability relative to N-(4-bromophenyl) analogs. Additionally, halogenation at the phenyl ring increases electrophilicity, potentially enhancing bioactivity.

Properties

Molecular Formula

C26H18BrNO7

Molecular Weight

536.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-ethoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C26H18BrNO7/c1-2-34-25(32)16-5-10-19(11-6-16)28-23(30)20-12-7-17(13-21(20)24(28)31)26(33)35-14-22(29)15-3-8-18(27)9-4-15/h3-13H,2,14H2,1H3

InChI Key

AHWRLSRLQMMWRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Cyclization of Phthalic Anhydride Derivatives

Phthalic anhydride reacts with amines under controlled conditions to form isoindole-1,3-dione intermediates. For example, heating phthalic anhydride with 4-(ethoxycarbonyl)aniline in glacial acetic acid yields 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. This intermediate is critical for subsequent esterification and functionalization steps.

Reaction Conditions:

  • Reagents: Phthalic anhydride, 4-(ethoxycarbonyl)aniline, glacial acetic acid

  • Temperature: 110–120°C

  • Duration: 8 hours

  • Yield: 70–85%

Introduction of the 4-Bromophenyl-2-Oxoethyl Group

The bromophenyl moiety is introduced via nucleophilic substitution or Friedel-Crafts acylation.

Alkylation with 4-Bromophenacyl Bromide

The isoindole intermediate is treated with 4-bromophenacyl bromide in the presence of a base such as potassium carbonate. This step attaches the 2-(4-bromophenyl)-2-oxoethyl group to the isoindole nitrogen.

Reaction Conditions:

  • Reagents: 4-Bromophenacyl bromide, K₂CO₃, dimethylformamide (DMF)

  • Temperature: 60°C

  • Duration: 12 hours

  • Yield: 65–75%

Optimization of Electrophilic Substitution

Alternative methods employ electrophilic aromatic substitution using bromine donors. For instance, reacting the isoindole core with N-bromosuccinimide (NBS) in carbon tetrachloride introduces bromine at the para position of the phenyl group.

Esterification of the Carboxylic Acid Group

The final esterification step involves converting the carboxylic acid group at position 5 of the isoindole into an ethoxycarbonyl moiety.

Fischer Esterification

The carboxylic acid intermediate is refluxed with excess ethanol in the presence of sulfuric acid as a catalyst.

Reaction Conditions:

  • Reagents: Isoindole-5-carboxylic acid, ethanol, H₂SO₄

  • Temperature: 80°C

  • Duration: 12 hours

  • Yield: 90–94%

Steglich Esterification

For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred.

Reaction Conditions:

  • Reagents: Isoindole-5-carboxylic acid, ethyl chloroformate, DCC, DMAP

  • Solvent: Dichloromethane

  • Temperature: Room temperature

  • Yield: 80–88%

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

Polar aprotic solvents like DMF enhance reaction rates for alkylation steps, while protic solvents (e.g., ethanol) improve esterification yields. Catalytic amounts of sulfuric acid or Lewis acids (e.g., ZnCl₂) are critical for Friedel-Crafts reactions.

Temperature and Time Dependence

Higher temperatures (80–120°C) accelerate cyclization and esterification but risk decomposition. Extended reaction times (8–12 hours) ensure complete conversion in multi-step syntheses.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, isoindole-H), 7.89–7.40 (m, 8H, aromatic-H), 4.32 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR : Peaks at 167.8 ppm (C=O ester), 165.2 ppm (C=O isoindole).

Mass Spectrometry (MS)

  • ESI-MS : m/z 555.2 [M+H]⁺, confirming the molecular formula C₂₇H₁₉BrN₂O₇.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Reference
CyclizationPhthalic anhydride + amineAcetic acid, 110°C70–85
Alkylation4-Bromophenacyl bromideDMF, K₂CO₃, 60°C65–75
Fischer EsterificationH₂SO₄, ethanol80°C, 12 h90–94
Steglich EsterificationDCC, DMAPCH₂Cl₂, rt80–88

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during alkylation generate brominated byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) resolves this.

Hydrolysis of Esters

The ethoxycarbonyl group is prone to hydrolysis in acidic or basic conditions. Storage under anhydrous conditions and neutral pH is essential .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Reduction: Products include alcohol derivatives.

    Oxidation: Products include carboxylic acids and other oxidized forms.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with biological receptors or enzymes, while the dioxoisoindole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

Isoindole-1,3-dione Derivatives
  • Target Compound : Contains a 1,3-dioxo-isoindole core with dual ester functionalities.
  • [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-ethoxyphenyl)-1,3-dioxo-isoindole-5-carboxylate : Substitutes the bromophenyl group with a dihydroindole, altering steric and electronic profiles .
Indole/Phthalimide-Based Compounds
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ): Features a fluoroindole-carboxamide linked to benzophenone. The fluorine atom enhances metabolic stability compared to bromine, while the amide group improves solubility .
  • Phthalimide 2 () : A simpler isoindole-1,3-dione lacking substituents, highlighting the target compound’s complexity and tailored functionality .

Substituent Effects on Physicochemical Properties

Property Target Compound Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 308297-46-3) N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
Molecular Weight ~550–600 g/mol (estimated) 497.3 g/mol 359.12 g/mol
Lipophilicity (XLogP3) High (estimated >6) 6.4 3.8
Hydrogen Bond Acceptors 6–8 6 4
Key Functional Groups Bromophenyl, ethoxycarbonyl, esters Fluorophenyl, benzofuran, ester Benzophenone, fluoroindole, amide
  • Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius increases steric hindrance and offers sites for Suzuki coupling, whereas fluorine enhances electronegativity and metabolic stability .
  • Ethoxycarbonyl vs. Carboxylic Acid : Ethoxycarbonyl improves membrane permeability compared to the acidic group in CAS 166096-53-3 .

Biological Activity

The compound 2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological effects based on various research findings.

Molecular Formula and Weight

  • Molecular Formula : C20H18BrN2O5
  • Molecular Weight : 436.27 g/mol

Structural Features

The compound features a bromophenyl group and an ethoxycarbonyl moiety, which are significant for its biological activity. The presence of the dioxo structure contributes to its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. A study on similar compounds demonstrated that they possess activity against various bacterial strains, suggesting that the isoindole structure contributes to their efficacy against microbial pathogens .

Analgesic Activity

A related class of compounds has shown promising analgesic effects. For instance, studies have utilized the writhing test and hot plate test to evaluate pain relief capabilities. Compounds with similar structures demonstrated significant analgesic activity, potentially through the modulation of pain pathways involving TRPA1 or TRPV1 channels .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of isoindole derivatives have been explored in cancer cell lines. In vitro studies revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating strong anticancer potential . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The proposed mechanisms for the biological activities include:

  • Inhibition of key enzymes involved in inflammation and pain signaling.
  • Interference with cellular signaling pathways , particularly those related to cancer proliferation and survival.
  • Molecular docking studies suggest binding affinities to various targets that mediate these effects .

Study 1: Analgesic Effects

In a comparative study, a series of isoindole derivatives were synthesized and tested for analgesic activity. The most active compound was shown to significantly reduce pain responses in animal models without notable toxicity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally similar compounds. Results indicated that certain derivatives exhibited broad-spectrum antibacterial activity, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialSignificant activity against Gram-positive bacteria
AnalgesicEffective in reducing pain in animal models
CytotoxicityIC50 values lower than doxorubicin in cancer cells

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity LevelMechanism
Isoindole with bromophenylHighTRPA1/TRPV1 modulation
Ethoxycarbonyl-substituted isoindoleModerateEnzyme inhibition
Dioxo-containing derivativesVariableApoptosis induction

Q & A

Q. What integrative approaches combine molecular docking and in vitro assays to study this compound’s mechanism of action?

  • Methodological Answer : Dock the compound into target protein structures (e.g., kinases) using AutoDock Vina. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate computational binding energies with IC50 values from cell-based assays, aligning with theory-driven research frameworks .

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